REACTION_SMILES
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[CH2:1]1[O:2][CH2:3]1.[CH3:30][O:31][CH3:32].[Cl:4][P:5]([Cl:6])[Cl:7].[OH:25][C:26]([CH:27]=[CH2:28])=[O:29].[OH:8][CH2:9][CH2:10][Cl:11].[P:12]([O:13][CH2:14][CH2:15][Cl:16])([O:17][CH2:18][CH2:19][Cl:20])[O:21][CH2:22][CH2:23][Cl:24].[c:33]1([OH:40])[cH:34][cH:35][c:36]([OH:37])[cH:38][cH:39]1>>[CH2:9]([CH2:10][Cl:11])[P:12](=[O:13])([O:17][CH2:18][CH2:19][Cl:20])[O:21][CH2:22][CH2:23][Cl:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCOP(OCCCl)OCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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O=P(CCCl)(OCCCl)OCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |